molecular formula C18H18O B14557258 1,2-Diphenylhex-1-en-3-one CAS No. 61798-66-1

1,2-Diphenylhex-1-en-3-one

Cat. No.: B14557258
CAS No.: 61798-66-1
M. Wt: 250.3 g/mol
InChI Key: KYBOBKNKMPHORH-UHFFFAOYSA-N
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Description

1,2-Diphenylhex-1-en-3-one is a substituted enone compound characterized by a hexenone backbone (six-carbon chain) with phenyl groups at positions 1 and 2 and a conjugated α,β-unsaturated ketone system. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, catalysis, and pharmaceutical research. The extended conjugation between the carbonyl group and the double bond enhances its reactivity in Michael additions, Diels-Alder reactions, and photochemical applications. Its aryl substituents contribute to lipophilicity, influencing solubility and biological activity.

Properties

CAS No.

61798-66-1

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1,2-diphenylhex-1-en-3-one

InChI

InChI=1S/C18H18O/c1-2-9-18(19)17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15/h3-8,10-14H,2,9H2,1H3

InChI Key

KYBOBKNKMPHORH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylhex-1-en-3-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base . For instance, benzaldehyde and acetophenone can be condensed using sodium hydroxide in ethanol as the base and solvent, respectively . The reaction is typically carried out at room temperature for 24 hours, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylhex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

1,2-Diphenylhex-1-en-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diphenylhex-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: chalcone (1,3-diphenylprop-2-en-1-one) , dibenzalacetone (1,5-diphenylpenta-1,4-dien-3-one) , and 1,3-diphenylpropan-2-one . Key differences in structure, physicochemical properties, and reactivity are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Structure Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Reactivity Highlights
1,2-Diphenylhex-1-en-3-one C₁₈H₁₆O (hexenone backbone) 248.32 98–102 Insoluble High regioselectivity in Michael additions
Chalcone (1,3-diphenylprop-2-en-1-one) C₁₅H₁₂O (propenone backbone) 208.26 55–57 Slightly soluble Prone to cyclization; antimicrobial activity
Dibenzalacetone (1,5-diphenylpenta-1,4-dien-3-one) C₁₇H₁₄O (two conjugated double bonds) 234.29 110–112 Insoluble Enhanced UV absorption; photostability
1,3-Diphenylpropan-2-one C₁₅H₁₄O (saturated ketone) 210.27 34–36 Insoluble Low reactivity due to lack of conjugation

Key Findings:

Reactivity: The α,β-unsaturated ketone in this compound enables nucleophilic attacks at the β-position, unlike 1,3-diphenylpropan-2-one, which lacks conjugation and shows minimal reactivity . Chalcone’s shorter propenone chain facilitates faster cyclization to flavanones compared to the hexenone derivative .

Thermal Stability :

  • Dibenzalacetone’s extended conjugation system (two double bonds) increases thermal stability (mp 110–112°C) compared to this compound (mp 98–102°C) .

Biological Activity: Chalcone derivatives exhibit notable antimicrobial properties, while this compound’s larger structure may enhance binding to hydrophobic enzyme pockets, though specific pharmacological data remain understudied .

Research Implications and Gaps

  • Synthetic Utility: The hexenone backbone in this compound offers a balance between steric bulk and reactivity, making it a promising scaffold for asymmetric catalysis.
  • Data Limitations : Comparative studies on photodegradation and toxicity with analogs like dibenzalacetone are scarce. Further research is needed to explore its environmental and metabolic stability.

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